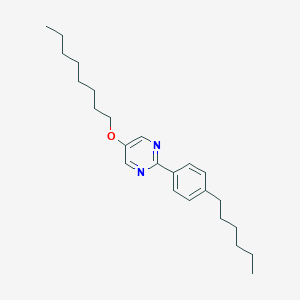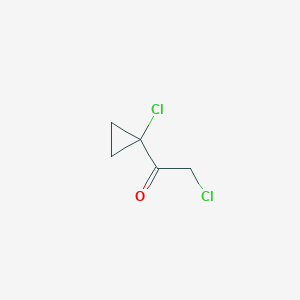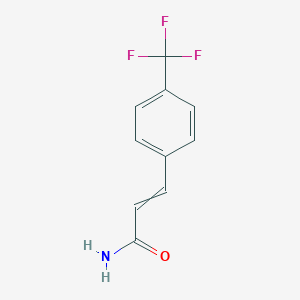
4-(Trifluoromethyl)cinnamamide
Vue d'ensemble
Description
4-(Trifluoromethyl)cinnamamide is a chemical compound with significant research interest due to its unique molecular structure and properties. It has been studied for various applications, including its potential in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)cinnamamide involves several chemical reactions and processes. Quintana et al. (2016) describe the synthesis of a related compound, N-[4-(trifluoromethyl)phenyl]cinnamamide, through an intramolecular cyclization mediated by triflic acid (Quintana et al., 2016).
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)cinnamamide has been characterized using various techniques. X-ray diffraction studies have provided insights into its crystalline structure. For instance, Quintana et al. (2016) reported the compound crystallizing in a monoclinic system with specific unit-cell parameters (Quintana et al., 2016).
Chemical Reactions and Properties
4-(Trifluoromethyl)cinnamamide undergoes various chemical reactions under different conditions. The compound's reactivity and chemical behavior can be influenced by its trifluoromethyl group and amide linkage. Haj et al. (2019) describe the enantio- and diastereoselective synthesis of difluorides from cinnamamides, indicating the compound's versatility in chemical reactions (Haj et al., 2019).
Physical Properties Analysis
The physical properties of 4-(Trifluoromethyl)cinnamamide, such as melting point, solubility, and crystal structure, are crucial for its application in various fields. Howard and Sparkes (2008) studied the crystal structure and thermal properties of a related compound, trans-4-(trifluoromethyl) cinnamic acid, providing insights into the physical characteristics of such compounds (Howard & Sparkes, 2008).
Chemical Properties Analysis
The chemical properties of 4-(Trifluoromethyl)cinnamamide, including reactivity, stability, and interactions with other molecules, are of great interest. Studies such as those by Patel and Telvekar (2014) on cinnamamide derivatives highlight the compound's potential in various chemical applications (Patel & Telvekar, 2014).
Applications De Recherche Scientifique
Application 1: Synthesis of Cinnamamides
- Scientific Field : Organic Chemistry
- Summary of the Application : 4-(Trifluoromethyl)cinnamamide is used in the synthesis of cinnamamides, which are compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .
- Methods of Application or Experimental Procedures : The synthesis of cinnamamides from methyl cinnamates and phenylethylamines is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied .
- Results or Outcomes : Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 min . The remarkable features of this work include short residence time, mild reaction conditions, easy control of the reaction process, and that the catalyst can be recycled or reused .
Application 2: Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 4-(Trifluoromethyl)cinnamamide, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . These compounds have been used in the protection of crops from pests .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety And Hazards
The safety information for 4-(Trifluoromethyl)cinnamamide includes hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRFEFAHXYCKRO-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)cinnamamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



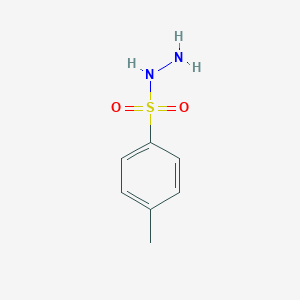
![N-[2-(1-piperazinyl)ethyl]ethylenediamine](/img/structure/B56590.png)
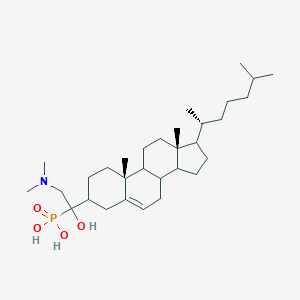

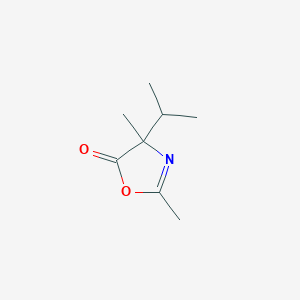



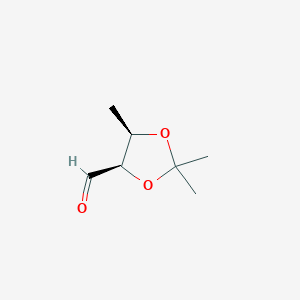
![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)

